



Application Note: Identifying and Validating Targets of Lagatide Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Lagatide	
Cat. No.:	B1674324	Get Quote

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Introduction

Lagatide is a novel synthetic peptide demonstrating significant anti-proliferative effects in various cancer cell lines. Preliminary studies suggest its involvement in critical cell signaling pathways that govern cell cycle progression and apoptosis. However, the precise molecular target(s) of **Lagatide** remain unidentified, which is a crucial step for its advancement as a therapeutic agent. Modern drug discovery relies on the precise identification and validation of molecular targets to understand the mechanism of action, predict efficacy, and identify potential toxicities.[1][2]

The CRISPR-Cas9 system has emerged as a powerful and versatile tool for functional genomics, enabling researchers to perform genome-wide screens to uncover genes involved in specific biological processes, including drug responses.[1][3][4] Pooled CRISPR-Cas9 knockout screens, in particular, provide an unbiased, high-throughput method to identify genes whose loss confers resistance or sensitivity to a compound.

This application note provides a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and subsequently validate the molecular targets of **Lagatide**. The workflow covers experimental design, execution of the primary screen, data analysis to identify candidate genes, and robust strategies for hit validation.



Principle of the Method: Negative Selection Screening

The core of this approach is a negative selection (or "dropout") screen. The principle is that if a gene is essential for the cytotoxic or cytostatic effect of **Lagatide**, its knockout will confer a survival advantage to the cells in the presence of the drug.

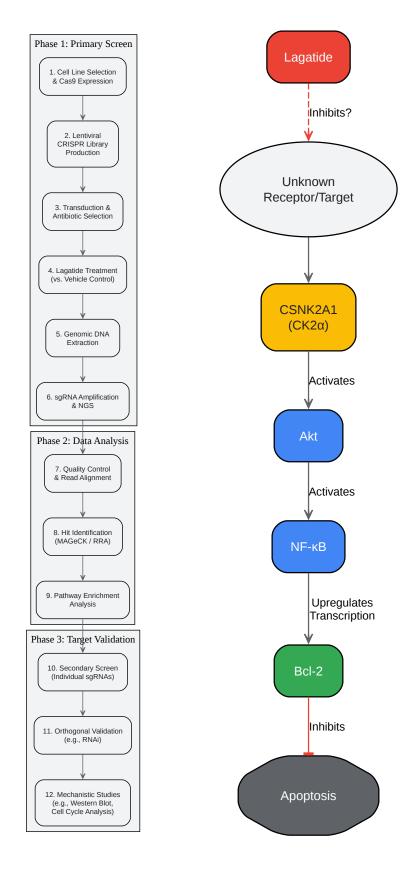
The process begins by introducing a pooled library of single-guide RNAs (sgRNAs), each designed to knock out a specific gene, into a population of cancer cells that are sensitive to **Lagatide**. This creates a diverse pool of mutant cells, with each cell ideally containing a single gene knockout. The cell population is then split into two groups: one treated with a vehicle control (e.g., DMSO) and the other with an effective concentration of **Lagatide**.

Over time, cells with gene knockouts that confer resistance to **Lagatide** will survive and proliferate, while cells with knockouts that do not affect (or enhance) sensitivity will be depleted from the population. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the treated versus the control populations, we can identify which sgRNAs—and therefore which gene knockouts—are significantly enriched in the **Lagatide**-treated group. These enriched "hits" represent high-confidence candidate targets of **Lagatide**.

Experimental and Data Analysis Workflow

The overall process, from initial setup to final validation, follows a systematic workflow.





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